

# An In-depth Technical Guide to 2-Dibenzofuranamine: Discovery, Synthesis, and Biological Implications

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## Compound of Interest

Compound Name: 2-Dibenzofuranamine

Cat. No.: B130765

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## Abstract

**2-Dibenzofuranamine**, a heterocyclic aromatic amine, has been a subject of scientific interest since its initial synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of **2-dibenzofuranamine**. It details the seminal work of Henry Gilman and subsequent synthetic advancements. The guide also delves into the compound's known biological activities, particularly its mutagenic properties, and elucidates the metabolic pathways leading to its genotoxicity. Detailed experimental protocols for its historical synthesis, key quantitative data, and visual representations of its metabolic activation pathway are presented to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

## Introduction

**2-Dibenzofuranamine**, also known as 2-aminodibenzofuran, is an aromatic amine built upon the rigid, planar dibenzofuran scaffold. The fusion of two benzene rings to a central furan ring bestows unique electronic and structural characteristics upon this molecule. The introduction of an amino group at the 2-position further modulates its chemical reactivity and biological activity, making it a molecule of interest in medicinal chemistry and toxicology. This guide aims to

provide a thorough understanding of **2-dibenzofuranamine**, from its historical roots to its modern implications.

## Discovery and History

The first documented synthesis of **2-dibenzofuranamine** is attributed to the pioneering work of Henry Gilman and his research group in the mid-20th century. Their investigations into the chemistry of dibenzofuran and its derivatives laid the foundation for much of the subsequent research on this class of compounds.

The historical synthesis of **2-dibenzofuranamine** involved a two-step process: the nitration of dibenzofuran to yield 2-nitrodibenzofuran, followed by the reduction of the nitro group to an amine. This classical approach remains a fundamental method for the preparation of this and related aminodibenzofurans.

## Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of **2-dibenzofuranamine** is essential for its handling, characterization, and application in research. The following tables summarize key quantitative data for this compound.

**Table 1: Physicochemical Properties of 2-Dibenzofuranamine**

Property	Value	Source
IUPAC Name	dibenzofuran-2-amine	PubChem
CAS Number	3693-22-9	PubChem
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	PubChem
Molecular Weight	183.21 g/mol	PubChem
Appearance	Solid	Sigma-Aldrich
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents	

**Table 2: Spectral Data of 2-Dibenzofuranamine**

Technique	Data
$^1\text{H}$ NMR	Predicted shifts for aromatic protons.
$^{13}\text{C}$ NMR	Predicted shifts for aromatic carbons.
FTIR ( $\text{cm}^{-1}$ )	Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.
Mass Spec ( $m/z$ )	Molecular ion peak ( $M^+$ ) at 183, with characteristic fragmentation patterns. <a href="#">[1]</a>

Note: Experimentally obtained spectral data for **2-dibenzofuranamine** is not readily available in public databases. The data presented here is based on predictions and data from closely related structures.

## Experimental Protocols

The following protocols are based on the historical synthesis of **2-dibenzofuranamine** as pioneered by Gilman and subsequent standard organic chemistry procedures.

## Synthesis of 2-Nitrodibenzofuran

Materials:

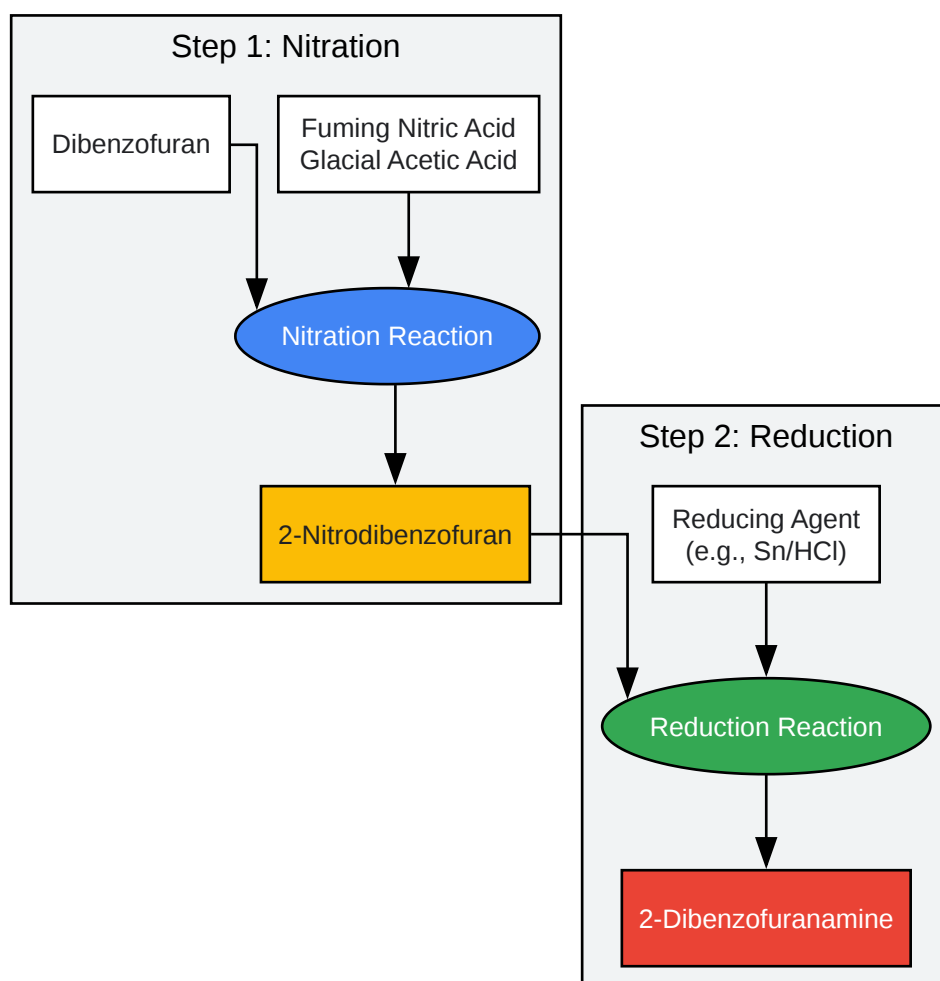
- Dibenzofuran
- Fuming nitric acid
- Glacial acetic acid

Procedure:

- Dissolve dibenzofuran in glacial acetic acid.
- Slowly add fuming nitric acid to the solution while maintaining a low temperature with an ice bath.

- After the addition is complete, allow the reaction mixture to stir at room temperature.
- Pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2-nitrodibenzofuran.

## Experimental Workflow: Synthesis of 2-Dibenzofuranamine



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## Synthesis of 2-Dibenzofuranamine Workflow

## Synthesis of 2-Dibenzofuranamine (Reduction of 2-Nitrodibenzofuran)

#### Materials:

- 2-Nitrodibenzofuran
- Granulated tin (Sn)
- Concentrated hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution

#### Procedure:

- Suspend 2-nitrodibenzofuran in ethanol.
- Add granulated tin to the suspension.
- Slowly add concentrated hydrochloric acid while heating the mixture under reflux.
- After the reaction is complete (indicated by the disappearance of the yellow color of the nitro compound), cool the mixture.
- Make the solution basic with a sodium hydroxide solution to precipitate the tin salts.
- Extract the **2-dibenzofuranamine** with an organic solvent (e.g., diethyl ether).
- Dry the organic extract over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and evaporate the solvent to yield **2-dibenzofuranamine**.
- The product can be further purified by recrystallization or sublimation.

## Biological Activity and Signaling Pathways

### Mutagenicity

**2-Dibenzofuranamine**, as an aromatic amine, is known to exhibit mutagenic properties. Aromatic amines are a class of compounds that are generally considered to be pro-mutagens, meaning they require metabolic activation to exert their mutagenic effects. The mutagenicity of aromatic amines is often assessed using the Ames test, which measures the ability of a chemical to induce mutations in a bacterial strain.

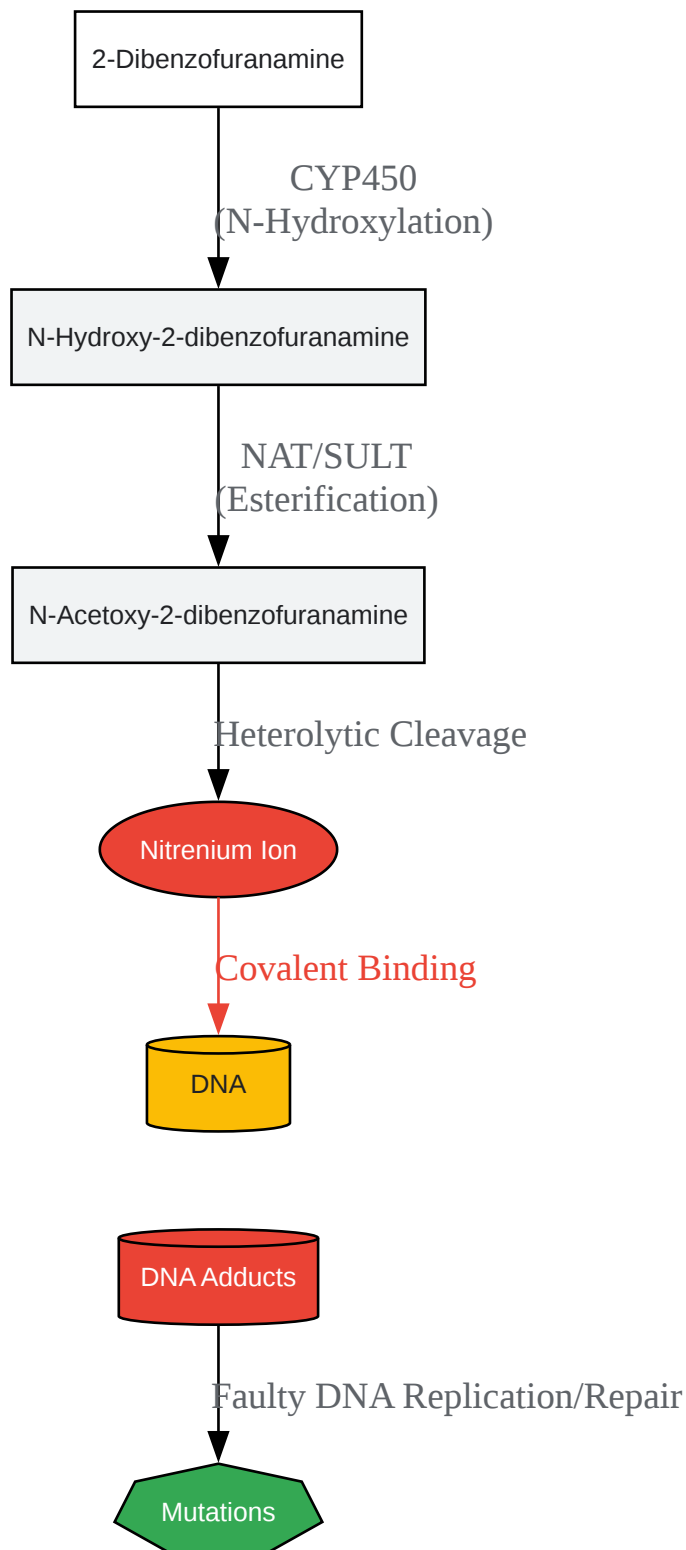
## Metabolic Activation and Mechanism of Genotoxicity

The genotoxicity of **2-dibenzofuranamine** is a result of its metabolic activation in the body, primarily by cytochrome P450 enzymes in the liver.<sup>[1][2]</sup> This process converts the relatively inert amine into a highly reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.<sup>[3][4][5]</sup>

The key steps in the metabolic activation of aromatic amines like **2-dibenzofuranamine** are:

- **N-Hydroxylation:** The amino group is oxidized by cytochrome P450 enzymes (primarily CYP1A2) to form an N-hydroxyarylamine.<sup>[6][7][8][9][10]</sup>
- **Esterification:** The N-hydroxyarylamine can be further activated by esterification, for example, through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs).<sup>[1]</sup>
- **Formation of a Reactive Nitrenium Ion:** The resulting ester is unstable and can heterolytically cleave to form a highly electrophilic nitrenium ion.
- **DNA Adduct Formation:** The nitrenium ion can then attack nucleophilic sites on DNA bases, most commonly the C8 and N2 positions of guanine, forming DNA adducts.<sup>[3][4][11]</sup> These adducts can disrupt DNA replication and repair processes, leading to mutations.

## Metabolic Activation of 2-Dibenzofuranamine and DNA Adduct Formation

[Click to download full resolution via product page](#)Metabolic Activation of **2-Dibenzofuranamine**

## Conclusion

**2-Dibenzofuranamine** is a molecule with a rich history rooted in the foundational work of early 20th-century organic chemistry. While its synthesis is well-established, its biological implications, particularly its mutagenicity, continue to be an area of active research. Understanding the metabolic pathways that lead to its genotoxicity is crucial for assessing the risk associated with exposure to this and other aromatic amines. This technical guide provides a consolidated resource for researchers, offering historical context, practical synthetic protocols, and a clear overview of the compound's biological mechanism of action. Further research into the specific enzymes involved in its metabolism and the precise nature of the DNA adducts formed will provide a more complete picture of the toxicology of **2-dibenzofuranamine** and aid in the development of safer chemical entities.

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